molecular formula C5H10N4OS B14305218 6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one CAS No. 113682-33-0

6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one

Cat. No.: B14305218
CAS No.: 113682-33-0
M. Wt: 174.23 g/mol
InChI Key: WPXSASJCGPVWIQ-UHFFFAOYSA-N
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Description

6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercaptopropylamine with a suitable tetrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotetrazine derivatives.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-6-(3-sulfanylpropyl)phenol
  • 3-sulfanylpropyl acetate
  • 2-sulfanylethyl acetate

Uniqueness

6-(3-Sulfanylpropyl)-1,4-dihydro-1,2,4,5-tetrazin-3(2H)-one is unique due to its tetrazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

113682-33-0

Molecular Formula

C5H10N4OS

Molecular Weight

174.23 g/mol

IUPAC Name

6-(3-sulfanylpropyl)-2,4-dihydro-1H-1,2,4,5-tetrazin-3-one

InChI

InChI=1S/C5H10N4OS/c10-5-8-6-4(7-9-5)2-1-3-11/h11H,1-3H2,(H,6,7)(H2,8,9,10)

InChI Key

WPXSASJCGPVWIQ-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NNC(=O)NN1)CS

Origin of Product

United States

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